molecular formula C10H12ClNO B183827 2-chloro-N-propylbenzamide CAS No. 66896-67-1

2-chloro-N-propylbenzamide

Cat. No.: B183827
CAS No.: 66896-67-1
M. Wt: 197.66 g/mol
InChI Key: VJLMNWHJVYHPCP-UHFFFAOYSA-N
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Description

2-chloro-N-propylbenzamide is an organic compound with the molecular formula C10H12ClNO It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the second position and a propyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-propylbenzamide typically involves the reaction of 2-chlorobenzoyl chloride with propylamine. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-chlorobenzoyl chloride+propylamineThis compound+HCl\text{2-chlorobenzoyl chloride} + \text{propylamine} \rightarrow \text{this compound} + \text{HCl} 2-chlorobenzoyl chloride+propylamine→this compound+HCl

The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-propylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding substituted benzamides.

    Reduction Reactions: The amide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The propyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution Reactions: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation Reactions: Potassium permanganate in acidic or neutral conditions.

Major Products Formed

    Substitution Reactions: Substituted benzamides, such as 2-hydroxy-N-propylbenzamide.

    Reduction Reactions: 2-chloro-N-propylbenzylamine.

    Oxidation Reactions: 2-chloro-N-propylbenzoic acid.

Scientific Research Applications

2-chloro-N-propylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored for its potential therapeutic applications. Its derivatives are tested for their efficacy in treating various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals. Its chemical properties make it suitable for use in formulations and as a precursor for active ingredients.

Mechanism of Action

The mechanism of action of 2-chloro-N-propylbenzamide involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-methylbenzamide
  • 2-chloro-N-ethylbenzamide
  • 2-chloro-N-isopropylbenzamide

Comparison

2-chloro-N-propylbenzamide is unique due to its specific substitution pattern and the presence of a propyl group. Compared to its methyl and ethyl analogs, the propyl group provides different steric and electronic properties, which can influence its reactivity and biological activity. The presence of the chlorine atom also adds to its distinct chemical behavior, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-N-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLMNWHJVYHPCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60324012
Record name 2-chloro-N-propylbenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66896-67-1
Record name Benzamide, 2-chloro-N-propyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66896-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 405483
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066896671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC405483
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405483
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-N-propylbenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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